LEO 29102

説明

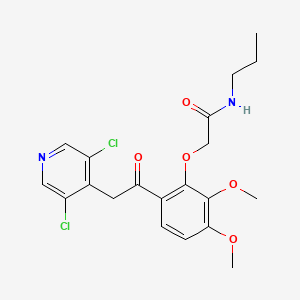

Structure

3D Structure

特性

CAS番号 |

1035572-38-3 |

|---|---|

分子式 |

C20H22Cl2N2O5 |

分子量 |

441.3 g/mol |

IUPAC名 |

2-[6-[2-(3,5-dichloro-4-pyridinyl)acetyl]-2,3-dimethoxyphenoxy]-N-propylacetamide |

InChI |

InChI=1S/C20H22Cl2N2O5/c1-4-7-24-18(26)11-29-19-12(5-6-17(27-2)20(19)28-3)16(25)8-13-14(21)9-23-10-15(13)22/h5-6,9-10H,4,7-8,11H2,1-3H3,(H,24,26) |

InChIキー |

HOKIHKLKOZWCRY-UHFFFAOYSA-N |

正規SMILES |

CCCNC(=O)COC1=C(C=CC(=C1OC)OC)C(=O)CC2=C(C=NC=C2Cl)Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

LEO-29102; LEO 29102; LEO29102. |

製品の起源 |

United States |

Foundational & Exploratory

LEO 29102: A Technical Deep Dive into its Mechanism of Action in Inflammatory Skin Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

LEO 29102 is a novel, topically administered "soft-drug" inhibitor of phosphodiesterase 4 (PDE4) that has been investigated for the treatment of inflammatory skin conditions, primarily atopic dermatitis and psoriasis. Its design as a soft drug aims to maximize therapeutic efficacy at the site of application—the skin—while minimizing systemic side effects through rapid metabolic inactivation in the bloodstream. This technical guide provides a comprehensive overview of the mechanism of action of LEO 29102, detailing its molecular target, downstream signaling effects, and the preclinical and clinical evidence supporting its anti-inflammatory properties. All available quantitative data are summarized, and key experimental protocols are described to provide a thorough understanding of the scientific basis for its development.

Introduction: The Role of PDE4 in Inflammatory Skin Disease

Inflammatory skin diseases such as atopic dermatitis and psoriasis are characterized by a complex interplay of immune dysregulation, barrier dysfunction, and chronic inflammation. A key signaling molecule implicated in the inflammatory cascade is cyclic adenosine monophosphate (cAMP), an intracellular second messenger that plays a crucial role in regulating the activity of various immune cells. The levels of cAMP are tightly controlled by the activity of phosphodiesterases (PDEs), enzymes that catalyze its degradation.

Phosphodiesterase 4 (PDE4) is the predominant PDE isoform expressed in inflammatory cells, including T-cells, monocytes, macrophages, and keratinocytes.[1] By hydrolyzing cAMP, PDE4 dampens its anti-inflammatory effects. Inhibition of PDE4, therefore, leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). This activation triggers a cascade of downstream events that collectively suppress the inflammatory response, including the downregulation of pro-inflammatory cytokines and chemokines.

LEO 29102: A "Soft-Drug" Approach to Topical PDE4 Inhibition

LEO 29102 was designed as a "soft drug," a potent therapeutic agent at its target site that is rapidly metabolized to inactive forms upon entering systemic circulation.[1][2] This approach is particularly advantageous for topical treatments of widespread inflammatory skin diseases, as it minimizes the risk of systemic side effects commonly associated with oral PDE4 inhibitors, such as nausea and emesis.[1]

Mechanism of Action of LEO 29102

The primary mechanism of action of LEO 29102 is the selective inhibition of the PDE4 enzyme. This inhibition leads to an increase in intracellular cAMP levels within key inflammatory cells in the skin.

Signaling Pathway

The anti-inflammatory effects of LEO 29102 are mediated through the cAMP-PKA signaling pathway.

Preclinical and Ex Vivo Evidence

The anti-inflammatory activity of LEO 29102 has been demonstrated in both in vivo animal models and ex vivo human skin models.

Inhibition of TNF-α in a Mouse Model of Allergic Contact Dermatitis

In a preclinical study, LEO 29102 demonstrated a dose-dependent inhibition of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, in a topical allergic contact dermatitis model in mice.

Table 1: Inhibition of TNF-α by LEO 29102 in a Mouse Model

| Treatment Group | Dose | TNF-α Inhibition (%) |

| LEO 29102 | 0.001 mg | 33 |

| LEO 29102 | 0.01 mg | 91 |

| LEO 29102 | 0.1 mg | 100 |

| Betamethasone 17-valerate (comparator) | 0.003 mg | 75 |

Modulation of Inflammatory Cytokines in an Ex Vivo Human Skin Model (InflammaSkin®)

LEO 29102 was evaluated in the InflammaSkin® model, a T-cell-driven ex vivo human skin model that mimics the inflammatory environment of psoriasis. In this model, a cream containing 2.5 mg/g of LEO 29102 was applied topically. The results showed a significant inhibition of key pro-inflammatory cytokines involved in Th17-mediated inflammation.

Table 2: Qualitative Effects of LEO 29102 in the InflammaSkin® Model

| Cytokine | Effect of LEO 29102 (2.5 mg/g cream) |

| Interleukin-17A (IL-17A) | Significant Inhibition[3][4] |

| Interleukin-22 (IL-22) | Significant Inhibition[3] |

| Interferon-gamma (IFN-γ) | Significant Inhibition[3][4] |

Target Engagement in Human Skin Explants

Studies using fresh human skin explants have confirmed the target engagement of LEO 29102. Application of LEO 29102 led to elevated levels of cAMP in the skin, confirming its PDE4 inhibitory activity in the target tissue.[2][5] In barrier-impaired skin, the dermal interstitial fluid concentration of LEO 29102 was found to be 2100 nM, a level sufficient for target engagement.[2][5]

Clinical Development and Pharmacokinetics

LEO 29102 has undergone Phase I and Phase II clinical trials for atopic dermatitis and psoriasis.

Pharmacokinetic Profile

A Phase I study in healthy volunteers evaluated the systemic exposure of LEO 29102 cream. The results supported the "soft-drug" concept, demonstrating very low systemic levels of the active compound even when applied to a large body surface area (BSA).

Table 3: Systemic Pharmacokinetics of LEO 29102 Cream after a Single Dose

| Body Surface Area (BSA) Dosed (%) | Geometric Mean Cmax (ng/mL) | Geometric Mean AUC0–48h (ng·h/mL) |

| 7 | 0.279 | 5.45 |

| 14 | 0.754 | 14.9 |

| 30 | 2.39 | 49.2 |

| 53 | 5.07 | 100 |

Clinical Efficacy in Atopic Dermatitis (Phase II)

A Phase II, proof-of-concept, and dose-finding study (NCT01037881) was conducted to evaluate the efficacy of LEO 29102 cream in patients with mild to moderate atopic dermatitis.[6] The trial compared five different dose strengths of LEO 29102 cream with a vehicle and an active comparator (Elidel® cream 10 mg/g) over a 4-week treatment period with twice-daily application.[6] The primary outcome measures were the Investigator's Global Assessment (IGA) of disease severity and the Eczema Area and Severity Index (EASI) score.[6]

Note: The detailed quantitative results of the NCT01037881 Phase II trial have not been made publicly available. However, published literature indicates that LEO 29102 demonstrated "clinically relevant efficacy in the treatment of atopic dermatitis".[7]

Experimental Protocols

InflammaSkin® Ex Vivo Human Skin Inflammation Model

Methodology:

-

Skin Source: Full-thickness human skin is obtained from donors.

-

T-Cell Activation: Skin-resident T-cells are activated in situ via intradermal injection of anti-CD3 and anti-CD28 antibodies.[8]

-

Th17 Polarization: The skin explants are cultured in a chemically defined medium supplemented with IL-1β, IL-23, and TGF-β to promote the differentiation of T-cells towards a Th17 phenotype.[8]

-

Treatment Application: LEO 29102 cream (2.5 mg/g) is applied topically to the skin explants.[8]

-

Outcome Measures: After the treatment period, the culture supernatants are collected for cytokine analysis using methods like ELISA or Meso Scale Discovery (MSD). The skin tissue itself can be processed for histological analysis (e.g., Hematoxylin and Eosin staining) and gene expression analysis (e.g., qRT-PCR).[3]

Phase II Clinical Trial in Atopic Dermatitis (NCT01037881)

Methodology:

-

Patient Population: Patients with a clinical diagnosis of mild to moderate atopic dermatitis.[6]

-

Study Design: A randomized, double-blind, vehicle- and active-controlled, parallel-group, dose-finding study.[6]

-

Interventions: Patients were randomized to receive one of five different concentrations of LEO 29102 cream, a vehicle cream, or Elidel® (pimecrolimus) cream 10 mg/g.[6]

-

Treatment Regimen: The assigned treatment was applied twice daily for four weeks to the affected areas.[6]

-

Efficacy Assessments: The primary efficacy endpoints were the change from baseline in the Investigator's Global Assessment (IGA) score and the Eczema Area and Severity Index (EASI) score at the end of the treatment period.[6]

Conclusion

LEO 29102 represents a targeted approach to the topical treatment of inflammatory skin diseases. Its mechanism of action, centered on the inhibition of PDE4 and the subsequent elevation of intracellular cAMP, effectively downregulates the inflammatory cascade in the skin. The "soft-drug" design of LEO 29102 is a key feature, aiming to provide a favorable safety profile by minimizing systemic exposure. Preclinical and ex vivo data have demonstrated its ability to inhibit key pro-inflammatory cytokines. While detailed Phase II clinical trial data are not yet in the public domain, the available information suggests a clinically relevant efficacy in atopic dermatitis. Further research and data publication will be crucial to fully elucidate the therapeutic potential of LEO 29102 in the management of inflammatory skin conditions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. LEO-29102 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Development and characterization of a human Th17‐driven ex vivo skin inflammation model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. InflammaSkin®, evaluation of psoriasis inflammation treatment - Genoskin [genoskin.com]

- 5. Evaluating Dermal Pharmacokinetics and Pharmacodymanic Effect of Soft Topical PDE4 Inhibitors: Open Flow Microperfusion and Skin Biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Discovery and early clinical development of 2-{6-[2-(3,5-dichloro-4-pyridyl)acetyl]-2,3-dimethoxyphenoxy}-N-propylacetamide (LEO 29102), a soft-drug inhibitor of phosphodiesterase 4 for topical treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genoskin & LEO Pharma publish data on inflammation model | Genoskin [genoskin.com]

LEO 29102: A Technical Guide to a Selective PDE4D Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LEO 29102 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor developed as a "soft-drug" for the topical treatment of atopic dermatitis. Its design as a soft drug ensures rapid metabolic inactivation, minimizing systemic exposure and associated side effects. LEO 29102 has demonstrated clinical efficacy in Phase 2 trials, showing a dose-dependent reduction in inflammatory markers and improvement in clinical scores for atopic dermatitis. This technical guide provides an in-depth overview of LEO 29102, including its mechanism of action, selectivity profile, experimental protocols, and clinical findings.

Introduction

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). PDE4 exists in four isoforms (A, B, C, and D), with PDE4B and PDE4D being predominantly involved in inflammatory processes. LEO 29102 is a novel small molecule designed to selectively inhibit the PDE4D isoform, offering a targeted approach to treating inflammatory skin conditions like atopic dermatitis.

Mechanism of Action

LEO 29102 exerts its anti-inflammatory effects by inhibiting the catalytic activity of the PDE4D enzyme. This inhibition leads to an accumulation of intracellular cAMP in immune cells, which subsequently downregulates the inflammatory response.

Signaling Pathway of PDE4 Inhibition

The following diagram illustrates the signaling pathway affected by LEO 29102:

Quantitative Data

Table 1: In Vitro Potency and Selectivity of LEO 29102

| Target | IC50 (nM) | Selectivity vs. Other PDEs |

| PDE4 | 5 | >1000-fold vs. PDE1, 2, 3, 5, 6, 7, 8, 9, 10, 11 (>10% inhibition at 1 µM)[1] |

Note: Specific IC50 values for individual PDE4 subtypes (A, B, C, D) are not publicly available in the reviewed literature. The available data indicates high selectivity for the PDE4 family over other PDE families.

Table 2: Clinical Efficacy of LEO 29102 Cream in Atopic Dermatitis (Phase 2a Study).[2][3]

| Treatment Group (Twice Daily for 4 weeks) | Change in EASI Score from Baseline | Percentage of Patients Achieving IGA "Clear" or "Almost Clear" |

| LEO 29102 (2.5 mg/g) | Statistically significant improvement | 43.3% |

| LEO 29102 (1.0 mg/g) | Statistically significant improvement | 34.5% |

| LEO 29102 (0.3 mg/g) | Statistically significant improvement | 36.0% |

| Vehicle | - | 24.0% |

| Pimecrolimus (10 mg/g) | Statistically significant improvement | 48.0% |

EASI: Eczema Area and Severity Index; IGA: Investigator's Global Assessment.

Experimental Protocols

PDE4 Enzymatic Assay

Objective: To determine the in vitro inhibitory potency of LEO 29102 on PDE4 activity.

Methodology:

-

Enzyme Source: Recombinant human PDE4 enzyme.

-

Substrate: Cyclic AMP (cAMP).

-

Assay Principle: The assay measures the conversion of cAMP to AMP by the PDE4 enzyme. The amount of remaining cAMP or produced AMP is quantified.

-

Procedure:

-

The PDE4 enzyme is incubated with varying concentrations of LEO 29102.

-

The enzymatic reaction is initiated by the addition of cAMP.

-

The reaction is stopped after a defined incubation period.

-

The amount of product (AMP) or remaining substrate (cAMP) is determined using a suitable detection method, such as a scintillation proximity assay or fluorescence polarization.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.

TNF-α Release Assay in Human PBMCs

Objective: To assess the functional effect of LEO 29102 on the release of the pro-inflammatory cytokine TNF-α from human peripheral blood mononuclear cells (PBMCs).

Methodology:

-

Cell Source: Human PBMCs isolated from healthy donor blood.

-

Stimulant: Lipopolysaccharide (LPS) to induce TNF-α production.

-

Assay Principle: The assay measures the amount of TNF-α released into the cell culture supernatant following stimulation in the presence or absence of LEO 29102.

-

Procedure:

-

Isolate PBMCs using density gradient centrifugation.

-

Pre-incubate the PBMCs with various concentrations of LEO 29102.

-

Stimulate the cells with LPS.

-

After an incubation period, collect the cell culture supernatant.

-

Quantify the concentration of TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: The concentration of TNF-α is measured, and the inhibitory effect of LEO 29102 is determined as a percentage of the LPS-stimulated control.

Soft-Drug Concept and Metabolism

LEO 29102 is designed as a "soft-drug," meaning it is pharmacologically active at the site of application (the skin) but is rapidly metabolized to inactive forms upon entering systemic circulation. This approach minimizes the risk of systemic side effects commonly associated with oral PDE4 inhibitors. While LEO 29102 is stable in human skin S9 fractions, suggesting it is not significantly metabolized in the skin, its specific metabolic pathways in the systemic circulation are designed for rapid inactivation. The primary metabolites are significantly less active as PDE4 inhibitors.

Conclusion

LEO 29102 is a promising, potent, and selective PDE4 inhibitor with a well-defined mechanism of action. Its formulation as a topical soft drug for atopic dermatitis offers the potential for high local efficacy with a favorable safety profile due to minimal systemic exposure. The data from in vitro, preclinical, and clinical studies support its continued development as a valuable therapeutic option for inflammatory skin diseases. Further research into its selectivity for PDE4D over other PDE4 isoforms and a more detailed elucidation of its metabolic fate will provide a more complete understanding of this targeted therapy.

References

Preclinical Profile of LEO 29102: A Novel Phosphodiesterase 4 Inhibitor for Atopic Dermatitis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence for LEO 29102, a selective phosphodiesterase 4 (PDE4) inhibitor developed for the topical treatment of atopic dermatitis (AD). The following sections detail the quantitative efficacy data from murine models, the experimental methodologies employed, and the underlying signaling pathways involved in its mechanism of action.

Quantitative Efficacy in a Murine Model of Allergic Contact Dermatitis

LEO 29102 has demonstrated significant anti-inflammatory effects in a preclinical mouse model of allergic contact dermatitis, which shares key pathological features with atopic dermatitis. The primary endpoint evaluated was the inhibition of tumor necrosis factor-alpha (TNFα), a key pro-inflammatory cytokine implicated in the pathogenesis of AD.

A dose-dependent inhibition of TNFα in the tissue was observed with topical application of LEO 29102.[1] The compound was tested at three different concentrations, showing a clear dose-response relationship.[1] For comparison, the efficacy of betamethasone 17-valerate, a potent corticosteroid, was also assessed.[1]

| Compound | Dose (mg) | TNFα Inhibition (%) |

| LEO 29102 | 0.001 | 33 |

| LEO 29102 | 0.01 | 91 |

| LEO 29102 | 0.1 | 100 |

| Betamethasone 17-valerate | 0.003 | 75 |

Mechanism of Action: PDE4 Inhibition

LEO 29102 is a potent and highly selective PDE4 inhibitor.[1][2][3] PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[4] By inhibiting PDE4, LEO 29102 leads to an increase in intracellular cAMP levels, which in turn down-regulates the production of several pro-inflammatory cytokines, including TNFα, and promotes the release of anti-inflammatory mediators.[4][5] LEO 29102 has been shown to selectively inhibit the PDE4D isoform.[6]

Caption: Signaling pathway of LEO 29102 via PDE4 inhibition.

Experimental Protocols

The preclinical efficacy of LEO 29102 was evaluated in a topical allergic contact dermatitis model in mice.[1] This model is widely used to assess the anti-inflammatory potential of novel therapeutics for inflammatory skin conditions. While the specific details of the protocol used for LEO 29102 are not publicly available, a typical protocol for such a study is outlined below.

Murine Model of Allergic Contact Dermatitis

A common method for inducing allergic contact dermatitis in mice involves a sensitization and a challenge phase.[7][8][9]

-

Sensitization Phase:

-

Challenge Phase:

-

Treatment and Assessment:

-

LEO 29102, a vehicle control, and a positive control (e.g., betamethasone 17-valerate) are topically applied to the ear shortly before or after the challenge with the hapten.

-

The primary endpoint, TNFα levels in the ear tissue, is measured at a predetermined time point after the challenge, typically when the inflammatory response is at its peak.

-

Measurement of TNFα Levels

Tissue levels of TNFα are quantified using a standard enzyme-linked immunosorbent assay (ELISA).

-

Tissue Homogenization:

-

Ear tissue samples are collected and homogenized in a lysis buffer containing protease inhibitors to extract total protein.

-

-

ELISA Procedure:

-

The protein concentration of the tissue homogenates is determined.

-

An ELISA plate pre-coated with a capture antibody specific for murine TNFα is used.

-

The tissue homogenates are added to the wells, and any TNFα present binds to the capture antibody.

-

A detection antibody conjugated to an enzyme is then added, which binds to the captured TNFα.

-

A substrate is added, and the enzyme-linked detection antibody catalyzes a color change.

-

The intensity of the color is proportional to the amount of TNFα in the sample and is measured using a microplate reader.

-

TNFα concentrations are calculated based on a standard curve.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and early clinical development of 2-{6-[2-(3,5-dichloro-4-pyridyl)acetyl]-2,3-dimethoxyphenoxy}-N-propylacetamide (LEO 29102), a soft-drug inhibitor of phosphodiesterase 4 for topical treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orbit.dtu.dk [orbit.dtu.dk]

- 4. A Therapeutic Renaissance – Emerging Treatments for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jcadonline.com [jcadonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Mouse Models of Allergic Contact Dermatitis: Practical Aspects [pubmed.ncbi.nlm.nih.gov]

- 8. criver.com [criver.com]

- 9. researchgate.net [researchgate.net]

- 10. Defining cell type-specific immune responses in a mouse model of allergic contact dermatitis by single-cell transcriptomics [elifesciences.org]

LEO 29102: A Technical Deep Dive into its Mechanism of Action on TNF-α and cAMP Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

LEO 29102 is a novel "soft-drug" inhibitor of phosphodiesterase 4 (PDE4) designed for the topical treatment of atopic dermatitis. Its mechanism of action centers on the targeted modulation of two critical intracellular signaling pathways: the cyclic adenosine monophosphate (cAMP) and the tumor necrosis factor-alpha (TNF-α) pathways. By inhibiting PDE4, LEO 29102 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines, including TNF-α. This technical guide provides a comprehensive overview of the preclinical and clinical data available for LEO 29102, with a focus on its effects on these signaling cascades. Detailed experimental protocols, quantitative data summaries, and visual representations of the underlying biological processes are presented to offer a thorough understanding of this compound's pharmacological profile.

Introduction

Atopic dermatitis is a chronic inflammatory skin disease characterized by a complex interplay of genetic and environmental factors, leading to immune dysregulation and skin barrier dysfunction. A key player in the inflammatory cascade is the overproduction of pro-inflammatory cytokines, such as TNF-α. The intracellular concentration of cyclic AMP (cAMP), a crucial second messenger, is known to regulate inflammation, with lower levels being associated with increased inflammatory responses. Phosphodiesterase 4 (PDE4) is an enzyme that degrades cAMP, thereby playing a pivotal role in modulating inflammatory pathways.

LEO 29102 is a potent and selective PDE4 inhibitor developed by LEO Pharma.[1][2] It is classified as a "soft drug," meaning it is designed to act locally at the site of application and is rapidly metabolized into inactive forms upon entering systemic circulation, thereby minimizing the risk of side effects.[3] This guide will delve into the technical details of how LEO 29102 exerts its therapeutic effects by influencing the TNF-α and cAMP signaling pathways.

Mechanism of Action: Effects on cAMP and TNF-α Signaling

The primary mechanism of action of LEO 29102 is the inhibition of the PDE4 enzyme.[4] PDE4 is responsible for the hydrolysis of cAMP to AMP. By inhibiting PDE4, LEO 29102 prevents the degradation of cAMP, leading to its accumulation within inflammatory cells.[3]

Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates downstream targets involved in the inflammatory response. One of the key consequences of increased intracellular cAMP is the suppression of the synthesis and release of pro-inflammatory cytokines, most notably TNF-α.[3]

cAMP Signaling Pathway

The cAMP signaling pathway is a ubiquitous and vital intracellular signaling cascade. The binding of an extracellular ligand (e.g., a hormone or neurotransmitter) to a G-protein coupled receptor (GPCR) activates adenylyl cyclase, which then converts ATP to cAMP. LEO 29102 intervenes in this pathway by preventing the degradation of cAMP by PDE4, thus potentiating the downstream effects of GPCR activation.

TNF-α Signaling Pathway

TNF-α is a potent pro-inflammatory cytokine that binds to its receptors (TNFR1 and TNFR2) on the surface of target cells. This binding initiates a signaling cascade that can lead to various cellular responses, including inflammation, apoptosis, and cell survival. LEO 29102 indirectly affects this pathway by suppressing the production and release of TNF-α from inflammatory cells.

Quantitative Data Summary

The following tables summarize the key quantitative data available for LEO 29102 from preclinical and clinical studies.

Table 1: Preclinical Pharmacodynamic and Pharmacokinetic Data

| Parameter | Value | Cell/System | Reference |

| PDE4 Inhibition (IC50) | 5 nM | Purified Enzyme | [4] |

| TNF-α Release Inhibition (IC50) | 16 nM | LPS-stimulated hPBMCs | [5] |

| dISF Concentration (Barrier Impaired Skin) | 2100 nM | Human Skin Explants | [3] |

| TNF-α Inhibition in vivo (0.001 mg) | 33% | Mouse Allergic Contact Dermatitis Model | [3] |

| TNF-α Inhibition in vivo (0.01 mg) | 91% | Mouse Allergic Contact Dermatitis Model | [3] |

| TNF-α Inhibition in vivo (0.1 mg) | 100% | Mouse Allergic Contact Dermatitis Model | [3] |

Table 2: Phase I Clinical Trial Pharmacokinetic Data (NCT01423656)

| Body Surface Area (BSA) Dosed | Geometric Mean Cmax (ng/mL) | Geometric Mean AUC0–48h (ng·h/mL) |

| 7% | 0.279 | 5.45 |

| 14% | 0.754 | 14.9 |

| 30% | 2.39 | 49.2 |

| 53% | 5.07 | 100 |

Table 3: Phase II Clinical Trial Efficacy Data (NCT01037881) - Patient's Assessment of Pruritus at End of Treatment

| Treatment Group | No Pruritus | Severe Pruritus |

| LEO 29102 0.03 mg/g | 4.2% | 29.2% |

| LEO 29102 0.3 mg/g | 28.0% | 0.0% |

A dose-dependent statistically significant effect of LEO 29102 on the patient's assessment of pruritus was observed (OR: 1.2; 95% CI: 1.0-1.5; p=0.01).[1]

Table 4: Phase II Clinical Trial Efficacy Data (NCT01037881) - Patient's Overall Assessment of Disease Severity at End of Treatment

| Treatment Group | Cleared | Severe Disease |

| LEO 29102 1.0 mg/g | 13.8% | 0.0% |

| LEO 29102 2.5 mg/g | 3.3% | Not reported |

| Vehicle | Not reported | 16.0% |

A dose-dependent statistically significant effect of LEO 29102 on the patient's overall assessment of disease severity was observed (OR: 1.2; 95% CI: 1.0-1.4; p=0.03).[1]

Table 5: Phase II Clinical Trial Safety Data (NCT01037881) - Adverse Drug Reactions (ADRs)

| Treatment Group | Frequency of ADRs |

| LEO 29102 0.03 mg/g | 29.2% |

| LEO 29102 0.3 mg/g | 4.0% |

Atopic dermatitis was the most commonly reported ADR.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

PDE4 Enzyme Inhibition Assay (General Protocol)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against the PDE4 enzyme.

Protocol Steps:

-

Reagent Preparation: Prepare assay buffer, a stock solution of purified recombinant human PDE4 enzyme, a stock solution of cAMP substrate, and serial dilutions of LEO 29102.

-

Assay Plate Setup: In a microplate, add the assay buffer, followed by the different concentrations of LEO 29102 or vehicle control.

-

Enzyme Addition: Add the PDE4 enzyme to each well.

-

Pre-incubation: Pre-incubate the plate for a defined period (e.g., 10 minutes) at 30°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the cAMP substrate to all wells.

-

Incubation: Incubate the plate for a specific time (e.g., 30 minutes) at 30°C to allow for cAMP hydrolysis.

-

Reaction Termination: Stop the reaction by adding a stopping reagent, such as a strong acid.

-

Detection: Measure the amount of AMP produced. This can be done using various methods, such as a competitive enzyme immunoassay or a fluorescence-based detection kit.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the LEO 29102 concentration and determine the IC50 value using a suitable curve-fitting model.

Inhibition of TNF-α Release from Human Peripheral Blood Mononuclear Cells (hPBMCs) (General Protocol)

This protocol outlines a common procedure to assess the ability of a compound to inhibit the release of TNF-α from immune cells stimulated with lipopolysaccharide (LPS).

Protocol Steps:

-

hPBMC Isolation: Isolate hPBMCs from fresh human whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Seeding: Seed the isolated hPBMCs into a 96-well culture plate at a specific density in a suitable culture medium.

-

Compound Addition: Add serial dilutions of LEO 29102 or vehicle control to the wells.

-

Pre-incubation: Pre-incubate the plate for approximately 1 hour at 37°C in a humidified CO2 incubator.

-

Cell Stimulation: Stimulate the cells by adding a specific concentration of LPS to each well (except for the unstimulated control).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

-

TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of LEO 29102 and determine the IC50 value.

Measurement of cAMP Levels in Human Skin Explants (General Protocol)

This protocol describes a method to measure the effect of a topical compound on cAMP levels in ex vivo human skin.

Protocol Steps:

-

Skin Explant Preparation: Obtain fresh human skin from a consented donor (e.g., from abdominoplasty) and prepare full-thickness skin explants of a defined size.

-

Compound Application: Topically apply a precise amount of the LEO 29102 formulation or vehicle control to the epidermal surface of the skin explants.

-

Incubation: Place the skin explants in a culture dish with the dermal side in contact with a suitable culture medium and incubate for a specific period (e.g., 24 hours) at 37°C.

-

Tissue Homogenization: After incubation, harvest the skin tissue and homogenize it in a lysis buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.

-

cAMP Extraction: Centrifuge the homogenate and collect the supernatant containing the extracted cAMP.

-

cAMP Measurement: Quantify the cAMP concentration in the extracts using a sensitive method such as a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).

-

Data Normalization: Normalize the measured cAMP levels to the total protein concentration of the tissue homogenate to account for variations in tissue size.

Conclusion

LEO 29102 demonstrates a clear and potent mechanism of action as a topical PDE4 inhibitor. By increasing intracellular cAMP levels, it effectively suppresses the production of the pro-inflammatory cytokine TNF-α, a key mediator in the pathophysiology of atopic dermatitis. The preclinical data show a strong inhibitory effect on both the PDE4 enzyme and TNF-α release, with significant in vivo efficacy in a relevant animal model. The "soft-drug" nature of LEO 29102 is supported by the low systemic exposure observed in Phase I clinical trials, even with application to large body surface areas. Furthermore, Phase II clinical trial results indicate a dose-dependent improvement in pruritus and overall disease severity in patients with atopic dermatitis, with an acceptable safety profile. The collective evidence presented in this technical guide supports the continued development of LEO 29102 as a promising topical therapeutic for atopic dermatitis, offering a targeted approach to modulating the underlying inflammatory signaling pathways. Further research and larger clinical trials will be crucial to fully elucidate its long-term efficacy and safety profile.

References

- 1. clinicaltrialsregister.eu [clinicaltrialsregister.eu]

- 2. Discovery and early clinical development of 2-{6-[2-(3,5-dichloro-4-pyridyl)acetyl]-2,3-dimethoxyphenoxy}-N-propylacetamide (LEO 29102), a soft-drug inhibitor of phosphodiesterase 4 for topical treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

LEO 29102: A Technical Overview of its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEO 29102 is a novel, potent, and selective phosphodiesterase 4 (PDE4) inhibitor developed as a "soft drug" for the topical treatment of inflammatory skin conditions, primarily atopic dermatitis. Its design as a soft drug aims to deliver high local concentrations in the skin while minimizing systemic exposure and associated side effects, a common challenge with oral PDE4 inhibitors. This technical guide provides an in-depth overview of the anti-inflammatory properties of LEO 29102, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action.

Core Mechanism of Action: PDE4 Inhibition

LEO 29102 exerts its anti-inflammatory effects by inhibiting phosphodiesterase 4 (PDE4), an enzyme highly expressed in immune and inflammatory cells. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in the regulation of inflammatory responses. By inhibiting PDE4, LEO 29102 leads to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the transcription of various genes, ultimately leading to a reduction in the production of pro-inflammatory cytokines and an increase in anti-inflammatory mediators.

Preclinical Anti-Inflammatory Activity

The anti-inflammatory potential of LEO 29102 has been demonstrated in various preclinical studies, highlighting its potent inhibitory effects on key inflammatory markers.

In Vitro Inhibitory Activity

LEO 29102 has shown potent and selective inhibition of the PDE4 enzyme and subsequent downstream inflammatory processes.

Table 1: In Vitro Inhibitory Potency of LEO 29102

| Target | Assay | IC50 Value |

| Phosphodiesterase 4 (PDE4) | Enzymatic Assay | 5 nM |

| TNF-α Release | LPS-stimulated human PBMCs | 16 nM |

In Vivo Efficacy in a Murine Model of Allergic Contact Dermatitis

In a preclinical model of allergic contact dermatitis in mice, topical application of LEO 29102 demonstrated a significant, dose-dependent inhibition of inflammation. A key marker of inflammation, Tumor Necrosis Factor-alpha (TNF-α), was substantially reduced in the tissue following treatment.

Table 2: In Vivo TNF-α Inhibition in a Murine Model

| Treatment Group | Dose | TNF-α Inhibition |

| LEO 29102 | 0.001 mg | 33% |

| LEO 29102 | 0.01 mg | 91% |

| LEO 29102 | 0.1 mg | 100% |

| Betamethasone 17-valerate (comparator) | 0.003 mg | 75% |

Clinical Efficacy and Safety in Atopic Dermatitis

A Phase II, multi-center, randomized, double-blind, vehicle-controlled study (NCT01037881) was conducted to evaluate the efficacy and safety of LEO 29102 cream in patients with mild to moderate atopic dermatitis. The study assessed various concentrations of LEO 29102 applied twice daily for 4 weeks.

The results demonstrated a dose-dependent and statistically significant effect of LEO 29102 on key patient-reported outcomes.

Table 3: Key Efficacy Outcomes from Phase II Clinical Trial (NCT01037881)

| Outcome | Statistical Analysis | Result |

| Patient's Assessment of Pruritus | Proportional Odds Model | Odds Ratio: 1.2 (95% CI: 1.0-1.5; p=0.01) |

| Patient's Overall Assessment of Disease Severity | Proportional Odds Model | Odds Ratio: 1.2 (95% CI: 1.0-1.4; p=0.03) |

The study also reported on the percentage of patients achieving specific improvements in pruritus and overall disease severity at the end of the 4-week treatment period. For instance, the percentage of subjects reporting no pruritus ranged from 4.2% in the lowest dose group to 28.0% in an optimized dose group.[1] Similarly, the percentage of subjects assessing their disease as "cleared" ranged from 3.3% to 13.8% across different LEO 29102 treatment arms.[1]

In terms of safety, the most commonly reported lesional/perilesional adverse event was atopic dermatitis itself, with frequencies ranging from 0.0% to 13.3% across the different treatment and vehicle groups.[1]

Experimental Protocols

Phosphodiesterase 4 (PDE4) Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of LEO 29102 on the PDE4 enzyme.

Methodology (General Protocol):

-

Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme and the substrate, cAMP, are prepared in an appropriate assay buffer.

-

Compound Dilution: LEO 29102 is serially diluted to a range of concentrations.

-

Incubation: The PDE4 enzyme is incubated with the various concentrations of LEO 29102.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of cAMP.

-

Reaction Termination and Detection: The reaction is stopped, and the amount of remaining cAMP or the product of its hydrolysis (AMP) is quantified. This is often achieved using methods such as scintillation proximity assay (SPA), fluorescence polarization (FP), or high-performance liquid chromatography (HPLC).

-

Data Analysis: The percentage of inhibition at each concentration of LEO 29102 is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

TNF-α Release Assay in Human Peripheral Blood Mononuclear Cells (hPBMCs)

Objective: To assess the inhibitory effect of LEO 29102 on the release of the pro-inflammatory cytokine TNF-α from stimulated human immune cells.

Methodology (Inferred from General Protocols):

-

Isolation of hPBMCs: Human peripheral blood mononuclear cells are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: The isolated hPBMCs are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: The cultured hPBMCs are pre-incubated with various concentrations of LEO 29102 for a defined period.

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce the production and release of TNF-α.

-

Supernatant Collection: After an incubation period, the cell culture supernatants are collected.

-

TNF-α Quantification: The concentration of TNF-α in the supernatants is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The percentage of inhibition of TNF-α release at each concentration of LEO 29102 is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Signaling Pathways and Visualizations

LEO 29102 Mechanism of Action

The following diagram illustrates the core mechanism of action of LEO 29102 in inhibiting the inflammatory cascade.

Caption: Mechanism of action of LEO 29102 in an immune cell.

Experimental Workflow for In Vitro TNF-α Inhibition Assay

The following diagram outlines the key steps in the experimental workflow to determine the inhibitory effect of LEO 29102 on TNF-α release.

Caption: Workflow for TNF-α release inhibition assay.

Conclusion

LEO 29102 is a potent and selective PDE4 inhibitor with demonstrated anti-inflammatory properties in both preclinical and clinical settings. Its design as a topical soft drug offers the potential for effective local treatment of inflammatory skin diseases like atopic dermatitis while minimizing systemic side effects. The data presented in this technical guide, including its in vitro potency, in vivo efficacy, and clinical trial results, support the continued investigation and development of LEO 29102 as a valuable therapeutic option for patients with inflammatory dermatoses. The detailed experimental methodologies and visual representations of its mechanism of action provide a comprehensive resource for researchers and drug development professionals in the field.

References

LEO 29102: A Technical Whitepaper on Potential Therapeutic Applications Beyond Dermatology

For Researchers, Scientists, and Drug Development Professionals

Abstract

LEO 29102 is a potent, selective phosphodiesterase 4 (PDE4) inhibitor developed as a "soft drug" for the topical treatment of atopic dermatitis. Its design intentionally minimizes systemic exposure to mitigate the side effects commonly associated with oral PDE4 inhibitors. While its clinical development has been focused on dermatology, the underlying mechanism of action—inhibition of PDE4, particularly the PDE4D subtype—holds significant therapeutic potential for a range of non-dermatological conditions. This technical guide explores these potential applications, grounded in the pharmacology of LEO 29102 and the broader landscape of PDE4 inhibition. We present a comprehensive overview of the relevant signaling pathways, quantitative data from preclinical and clinical studies, and detailed experimental methodologies. This document is intended to serve as a resource for researchers and drug development professionals interested in the expanded therapeutic utility of PDE4 inhibitors like LEO 29102.

Introduction to LEO 29102 and the "Soft Drug" Concept

LEO 29102 is a novel small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in regulating inflammation.[1][2] It was specifically designed as a "soft drug" for topical administration, meaning it is intended to exert its therapeutic effect locally in the skin and then be rapidly metabolized into inactive forms upon entering systemic circulation.[1][2] This approach is aimed at reducing the dose-limiting side effects, such as nausea and emesis, that have historically hindered the development of orally administered PDE4 inhibitors.[1][2]

The primary indication for LEO 29102 has been atopic dermatitis, a chronic inflammatory skin condition.[1][2] Clinical trials have demonstrated its efficacy in this indication.[3][4] However, the potent and selective nature of LEO 29102's PDE4 inhibition, particularly its activity against the PDE4D subtype, suggests a broader potential for this compound, should a systemically available formulation be developed.

The Phosphodiesterase 4 (PDE4) Signaling Pathway

Phosphodiesterase 4 is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. By hydrolyzing cAMP to its inactive form, AMP, PDE4 plays a crucial role in modulating a wide range of cellular processes, especially in inflammatory and immune cells.[5][6] The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB), leading to the transcription of genes that mediate anti-inflammatory responses.

Figure 1: The PDE4/cAMP signaling pathway.

Quantitative Data for LEO 29102

The following tables summarize the available quantitative data for LEO 29102.

| Parameter | Value | Reference |

| PDE4 IC50 | 5 nM | [7] |

| PDE4 Subtype Selectivity | Selective for PDE4D | [4][8] |

| Maximum Systemic Concentration (Cmax) | 5.07 ng/mL (topical application to 53% body surface area) | [4] |

| Table 1: Pharmacodynamic and Pharmacokinetic Properties of LEO 29102 |

| Study | Model | Key Findings | Reference |

| Phase 1 Clinical Trial | Healthy Volunteers | Minimal systemic exposure, well-tolerated with no emesis | [4] |

| Preclinical Emesis Study | Ferret Model | No emesis observed at maximum feasible intravenous dose (1 mg/kg) | [1] |

| Ex Vivo Skin Study | Human Skin Explants | Increased dermal cAMP levels in a dose-dependent manner | [9][10] |

| Table 2: Summary of Key Preclinical and Clinical Findings for LEO 29102 |

Potential Therapeutic Applications Beyond Dermatology

The therapeutic potential of PDE4 inhibitors extends far beyond dermatology. Systemically available PDE4 inhibitors, such as apremilast and roflumilast, are approved for the treatment of psoriasis, psoriatic arthritis, and chronic obstructive pulmonary disease (COPD).[5][6] The selective inhibition of the PDE4D isoform by LEO 29102 opens up further possibilities, particularly in the fields of neurology and respiratory medicine.

Neurological Disorders

The PDE4D isoform is highly expressed in the central nervous system, particularly in regions associated with learning and memory.[11][12] Preclinical studies with other PDE4D-selective inhibitors have shown promise in models of various neurological and psychiatric conditions, including:

-

Cognitive Enhancement: Inhibition of PDE4D has been shown to improve memory and cognitive function in animal models.[11][12]

-

Neuroinflammation and Neurodegeneration: PDE4D inhibitors have demonstrated neuroprotective effects in models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[11][13][14]

-

Mood Disorders: There is evidence to suggest that PDE4D inhibition may have antidepressant and anxiolytic effects.[13]

A systemically available formulation of a potent and selective PDE4D inhibitor like LEO 29102 could, therefore, be a promising therapeutic strategy for these conditions.

Respiratory Diseases

PDE4 inhibitors have a well-established role in the treatment of inflammatory respiratory diseases.[6][15][16] Roflumilast, a non-selective PDE4 inhibitor, is approved for the treatment of severe COPD.[6][17] The anti-inflammatory effects of PDE4 inhibition are beneficial in reducing the airway inflammation that characterizes both asthma and COPD.[15][16] While LEO 29102 is designed for topical use, the development of an inhaled formulation of a similar PDE4D-selective inhibitor could offer a targeted approach to treating these conditions with potentially fewer systemic side effects than oral PDE4 inhibitors.

Figure 2: Potential therapeutic expansion of LEO 29102.

Detailed Experimental Protocols

The following are representative protocols for key experiments used in the evaluation of PDE4 inhibitors like LEO 29102.

Ferret Emesis Model

The ferret is a gold-standard model for assessing the emetic potential of new drugs due to its well-developed emetic reflex.[18][19][20][21][22]

Protocol:

-

Animal Acclimatization: Male ferrets are individually housed and acclimatized to the laboratory conditions for at least one week prior to the study.

-

Drug Administration: LEO 29102 or a vehicle control is administered intravenously via a catheter implanted in the jugular vein. Doses are typically escalated in different cohorts of animals.

-

Observation: Animals are continuously observed for a period of 2-4 hours post-dosing for signs of emesis (retching and vomiting) and other behavioral changes.

-

Data Analysis: The number of emetic episodes and the latency to the first episode are recorded for each animal.

Human Skin Explant cAMP Assay

This ex vivo model allows for the assessment of a drug's pharmacodynamic effect in a physiologically relevant human tissue.[9][10][23][24]

Protocol:

-

Skin Procurement and Preparation: Full-thickness human skin is obtained from elective surgeries (e.g., abdominoplasty) with informed consent. The skin is dissected into small explants (e.g., 8 mm punch biopsies).

-

Explant Culture: The skin explants are cultured at the air-liquid interface on sterile porous inserts in a culture medium.

-

Drug Treatment: A topical formulation of LEO 29102 or a vehicle control is applied to the epidermal surface of the skin explants.

-

cAMP Measurement: After a defined incubation period (e.g., 24 hours), the skin explants are harvested, and the tissue is homogenized. The concentration of cAMP in the tissue homogenate is then measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The cAMP levels in the drug-treated explants are compared to those in the vehicle-treated controls.

Figure 3: Experimental workflows.

Conclusion

LEO 29102 is a potent and selective PDE4D inhibitor with a proven clinical efficacy in atopic dermatitis. Its "soft drug" design, while ideal for topical application, currently limits its potential for treating systemic diseases. However, the underlying pharmacology of LEO 29102 suggests that a systemically available formulation of this compound or a similar molecule could have significant therapeutic utility in a range of non-dermatological conditions, particularly in neurology and respiratory medicine. Further research into the development of such formulations is warranted to fully explore the therapeutic potential of this promising class of drugs. This technical guide provides a foundation for such research by summarizing the key data and methodologies relevant to the expanded application of LEO 29102 and other PDE4D inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and early clinical development of 2-{6-[2-(3,5-dichloro-4-pyridyl)acetyl]-2,3-dimethoxyphenoxy}-N-propylacetamide (LEO 29102), a soft-drug inhibitor of phosphodiesterase 4 for topical treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orbit.dtu.dk [orbit.dtu.dk]

- 4. researchgate.net [researchgate.net]

- 5. scite.ai [scite.ai]

- 6. Phosphodiesterase-4 inhibitor therapy for lung diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. PDE4D: A Multipurpose Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LEO-29102 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. PDE4D: A Multipurpose Pharmacological Target [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. What are PDE4D inhibitors and how do they work? [synapse.patsnap.com]

- 14. Selective PDE4 subtype inhibition provides new opportunities to intervene in neuroinflammatory versus myelin damaging hallmarks of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Can Phosphodiesterase 4 Inhibitor Therapy Be Used in Respiratory Diseases Other Than Chronic Obstructive Pulmonary Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. atsjournals.org [atsjournals.org]

- 18. Machine learning prediction of emesis and gastrointestinal state in ferrets | PLOS One [journals.plos.org]

- 19. taylorfrancis.com [taylorfrancis.com]

- 20. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Emesis-related biochemical and histopathological changes induced by cisplatin in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Human Skin Explant Preparation and Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Human Skin Explant Preparation and Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure-Activity Relationship of LEO 29102 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

LEO 29102, a novel soft-drug inhibitor of phosphodiesterase 4 (PDE4), has emerged as a promising topical treatment for atopic dermatitis. Its design philosophy centers on maximizing local therapeutic efficacy in the skin while minimizing systemic side effects through rapid metabolic inactivation. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of LEO 29102 and its analogs, detailing the key structural modifications that influence its potency and metabolic stability. Furthermore, this document outlines the pivotal experimental protocols employed in the evaluation of these compounds and visualizes the underlying biological pathways and experimental workflows.

Introduction

Atopic dermatitis is a chronic inflammatory skin condition characterized by pruritus and eczematous lesions. While topical corticosteroids are a mainstay of treatment, they are associated with potential side effects, particularly with long-term use. Phosphodiesterase 4 (PDE4) has been identified as a key therapeutic target in inflammatory diseases. Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn suppresses the production of pro-inflammatory cytokines.

LEO 29102 (2-{6-[2-(3,5-dichloro-4-pyridyl)acetyl]-2,3-dimethoxyphenoxy}-N-propylacetamide) was developed as a "soft drug," a pharmacologically active compound that is designed to undergo predictable and controlled metabolism to inactive and non-toxic metabolites after achieving its therapeutic effect at the target site.[1] This approach is particularly advantageous for topical therapies, as it reduces the risk of systemic adverse events. The development of LEO 29102 was a "fast follower" approach, building upon the structure of the known PDE4 inhibitor, piclamilast.[1]

Mechanism of Action and Signaling Pathway

LEO 29102 exerts its anti-inflammatory effects by inhibiting the PDE4 enzyme. PDE4 is responsible for the hydrolysis of cAMP, a crucial second messenger in various cell signaling pathways. By inhibiting PDE4, LEO 29102 increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that upregulates the expression of anti-inflammatory genes. Furthermore, elevated cAMP levels can also suppress the activity of pro-inflammatory signaling pathways, such as the NF-κB pathway, thereby reducing the production of inflammatory cytokines like TNF-α.

References

Early Clinical Development and Findings for LEO 29102: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEO 29102 is a novel soft-drug inhibitor of phosphodiesterase 4 (PDE4) developed for the topical treatment of atopic dermatitis (AD).[1][2][3] The design of LEO 29102 as a "soft drug" aims to provide potent local activity in the skin with minimal systemic exposure, thereby reducing the risk of side effects commonly associated with systemic PDE4 inhibitors.[1][3][4] This technical guide provides an in-depth summary of the early clinical development and key findings for LEO 29102, focusing on its mechanism of action, preclinical data, and phase 2 clinical trial results.

Mechanism of Action: PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, particularly within immune and epithelial cells.[5] It hydrolyzes cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in regulating inflammatory responses. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn down-regulates the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[6] LEO 29102 is a potent and selective inhibitor of PDE4, with demonstrated selectivity for the PDE4D isoform.[5] By increasing cAMP levels in skin cells, LEO 29102 exerts its anti-inflammatory effects, making it a targeted therapy for inflammatory skin conditions like atopic dermatitis.[5][6]

Signaling Pathway

Caption: PDE4 Inhibition Pathway by LEO 29102.

Preclinical Findings

In Vivo Efficacy

LEO 29102 demonstrated significant efficacy in a topical allergic contact dermatitis model in mice.[1] The compound showed a dose-dependent inhibition of TNF-α in the inflamed tissue.

Table 1: Dose-Dependent Inhibition of TNF-α by LEO 29102 in a Mouse Model

| Treatment Group | Dose (mg) | TNF-α Inhibition (%) |

| LEO 29102 | 0.001 | 33 |

| LEO 29102 | 0.01 | 91 |

| LEO 29102 | 0.1 | 100 |

| Betamethasone 17-valerate | 0.003 | 75 |

Data sourced from the Journal of Medicinal Chemistry.[1]

Experimental Protocol: Topical Allergic Contact Dermatitis Mouse Model

While the specific, detailed protocol for the study is not publicly available, a general methodology for such a model involves:

-

Sensitization: A sensitizing agent (e.g., a hapten like oxazolone or dinitrochlorobenzene) is applied to a shaved area of the mouse's skin (e.g., the abdomen).

-

Challenge: After a period of time (typically 5-7 days) to allow for an immune response to develop, the same agent is applied to a different skin site (e.g., the ear) to elicit a local inflammatory reaction.

-

Treatment: LEO 29102, a vehicle control, and a positive control (like betamethasone) are applied topically to the challenged area.

-

Evaluation: The inflammatory response is assessed by measuring parameters such as ear swelling (edema).

-

Biomarker Analysis: Tissue samples from the challenged area are collected to measure the levels of inflammatory mediators, such as TNF-α, typically using methods like ELISA or qPCR.

Early Clinical Development: Phase 1 and 2 Findings

LEO 29102 has undergone phase 1 and phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in human subjects.

Phase 1: Pharmacokinetics and Safety

A dose-escalation study was conducted in healthy volunteers where the treated body surface area (BSA) was increased. The study demonstrated very low systemic levels of the active compound, supporting the "soft-drug" concept.[1] No cases of emesis, a common side effect of systemic PDE4 inhibitors, were observed.[1]

Table 2: Systemic Pharmacokinetic Parameters of LEO 29102 After Single Doses of 2.5 mg/g Cream

| Body Surface Area (BSA) Dosed (%) | Geometric Mean Cmax (ng/mL) | Geometric Mean AUC0–48h (ng·h/mL) |

| 7 | 0.279 | 5.45 |

| 14 | 0.754 | 14.9 |

| 30 | 2.39 | 49.2 |

| 53 | 5.07 | 100 |

Data represents geometric means for n=6 subjects per group. Cmax and AUC values increased more than proportionally with the dose (BSA).[1]

Phase 2: Proof-of-Concept and Dose-Finding Study (NCT01037881)

A phase 2, randomized, double-blind, vehicle- and active-controlled study was conducted to evaluate the efficacy and safety of LEO 29102 cream in patients with mild to moderate atopic dermatitis.[7][8] The study compared five different strengths of LEO 29102 cream with a vehicle and an active comparator (Elidel® cream, 10 mg/g pimecrolimus) over a 4-week treatment period with twice-daily application.[7][8]

The primary efficacy endpoint was the absolute change in the Eczema Area and Severity Index (EASI) on the trunk and limbs from baseline to the end of treatment.[8] The study showed a dose-dependent effect of LEO 29102.[8]

Table 3: Percentage of Responders (IGA "clear" or "almost clear") at End of Treatment (4 Weeks)

| Treatment Group | Percentage of Responders (%) |

| Vehicle | 24.0 |

| LEO 29102 0.03 mg/g | 8.3 |

| LEO 29102 0.1 mg/g | 20.0 |

| LEO 29102 0.3 mg/g | 36.0 |

| LEO 29102 1.0 mg/g | 34.5 |

| LEO 29102 2.5 mg/g | 43.3 |

| Elidel® 10 mg/g | 48.0 |

Data sourced from the Clinical Study Report Synopsis.[8]

A logistic regression analysis demonstrated a statistically significant dose-response relationship for LEO 29102 (p=0.01).[8] The three highest strengths (0.3 mg/g, 1.0 mg/g, and 2.5 mg/g) were found to be more efficacious than the lower strengths.[8] Furthermore, a dose-dependent statistically significant effect was observed for the patient's assessment of pruritus and overall disease severity.[8]

In the treatment phase, 34 subjects reported 42 adverse drug reactions (ADRs). The frequency of ADRs ranged from 4.0% in the LEO 29102 0.3 mg/g group to 29.2% in the LEO 29102 0.03 mg/g group.[8] The most commonly reported ADR was atopic dermatitis.[8]

Experimental Workflow: Phase 2 Clinical Trial (NCT01037881)

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. Discovery and early clinical development of 2-{6-[2-(3,5-dichloro-4-pyridyl)acetyl]-2,3-dimethoxyphenoxy}-N-propylacetamide (LEO 29102), a soft-drug inhibitor of phosphodiesterase 4 for topical treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. A Therapeutic Renaissance – Emerging Treatments for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. clinicaltrialsregister.eu [clinicaltrialsregister.eu]

Methodological & Application

LEO 29102: In Vitro Assay Protocols for PDE4 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Application Notes

LEO 29102 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor developed for the topical treatment of inflammatory skin conditions such as atopic dermatitis.[1][2][3] As an anti-inflammatory agent, LEO 29102 functions by elevating intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in immune cells.[2][4] This elevation in cAMP leads to the suppression of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), and an increase in anti-inflammatory cytokines.[4]

The PDE4 enzyme family is comprised of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) which are predominantly found in immune and inflammatory cells.[2] LEO 29102 has demonstrated high selectivity for PDE4 over other phosphodiesterase families.[2] Notably, it has shown selectivity for the PDE4D isoform, although detailed comparative data on subtype inhibition is not extensively published.[1]

These application notes provide detailed protocols for two key in vitro assays to characterize the inhibitory activity of LEO 29102: a direct enzymatic assay to determine its potency on the PDE4 enzyme and a cell-based assay to measure its functional effect on inhibiting TNF-α release from peripheral blood mononuclear cells (PBMCs).

Quantitative Data Summary

The following table summarizes the available quantitative data for LEO 29102's in vitro activity.

| Parameter | Value | Enzyme/Cell Type | Notes |

| IC50 | 5 nM | PDE4 | General PDE4 inhibitory concentration. |

| Selectivity | <10% inhibition @ 1µM | PDE1-PDE5, PDE7-PDE11 | Demonstrates high selectivity for the PDE4 family. PDE6 was not tested.[2] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PDE4 signaling pathway and a typical experimental workflow for assessing PDE4 inhibition.

Experimental Protocols

Protocol 1: In Vitro PDE4 Enzymatic Inhibition Assay (Fluorescence Polarization)

This protocol describes a method to determine the IC50 value of LEO 29102 by measuring its ability to inhibit the enzymatic activity of recombinant human PDE4. The assay is based on the principle of fluorescence polarization (FP).

Materials:

-

Recombinant Human PDE4B or PDE4D enzyme

-

LEO 29102

-

FAM-cAMP (fluorescently labeled cAMP substrate)

-

PDE Assay Buffer (e.g., 10 mM Tris-HCl pH 7.2, 10 mM MgCl₂, 1 mM DTT)

-

Binding Agent (specific for phosphate group)

-

DMSO

-

Low-volume, black, 384-well assay plates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of LEO 29102 in DMSO.

-

Perform serial dilutions of the LEO 29102 stock solution in PDE Assay Buffer to create a range of concentrations (e.g., from 1 µM to 0.01 nM). Include a vehicle control (DMSO in assay buffer).

-

-

Enzyme Preparation:

-

Dilute the recombinant PDE4 enzyme to the desired working concentration in cold PDE Assay Buffer. The optimal concentration should be determined empirically to achieve a robust signal window.

-

-

Assay Protocol:

-

Add 5 µL of the diluted LEO 29102 or vehicle control to the wells of the 384-well plate.

-

Add 10 µL of the diluted PDE4 enzyme solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 5 µL of the FAM-cAMP substrate solution to each well.

-

Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized.

-

Stop the reaction and detect the product by adding the Binding Agent as per the manufacturer's instructions. This agent will bind to the hydrolyzed 5'-AMP, leading to a change in fluorescence polarization.

-

Read the fluorescence polarization on a compatible microplate reader.

-

-

Data Analysis:

-

The FP signal is proportional to the amount of hydrolyzed cAMP.

-

Calculate the percent inhibition for each concentration of LEO 29102 relative to the vehicle control (0% inhibition) and a control with no enzyme (100% inhibition).

-

Plot the percent inhibition against the logarithm of the LEO 29102 concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

Protocol 2: Cell-Based TNF-α Release Inhibition Assay

This protocol outlines a method to assess the functional activity of LEO 29102 by measuring its ability to inhibit the release of TNF-α from lipopolysaccharide (LPS)-stimulated human PBMCs.

Materials:

-

LEO 29102

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Ficoll-Paque PLUS

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

96-well sterile cell culture plates

-

Human TNF-α ELISA kit

Procedure:

-

Isolation of PBMCs:

-

Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to standard protocols.

-

Wash the isolated cells twice with PBS and resuspend them in complete RPMI-1640 medium.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

-

Cell Plating:

-

Adjust the cell suspension to a density of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10⁵ cells/well).

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 2 hours to allow cells to adhere.

-

-

Compound Treatment:

-

Prepare serial dilutions of LEO 29102 in complete RPMI-1640 medium.

-

Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of LEO 29102 or vehicle control (medium with the same final concentration of DMSO).

-

Pre-incubate the cells with the compound for 1 hour at 37°C and 5% CO₂.

-

-

Cell Stimulation:

-

Prepare an LPS solution in complete RPMI-1640 medium. A final concentration of 100 ng/mL is often effective, but this should be optimized.

-

Add 10 µL of the LPS solution to each well (except for the unstimulated control wells).

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

-

TNF-α Measurement:

-

After incubation, centrifuge the plate at 400 x g for 5 minutes.

-

Carefully collect the supernatant from each well without disturbing the cell pellet.

-

Measure the concentration of TNF-α in the supernatants using a commercial Human TNF-α ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve from the TNF-α standards provided in the ELISA kit.

-

Calculate the concentration of TNF-α in each sample.

-

Determine the percent inhibition of TNF-α release for each LEO 29102 concentration relative to the LPS-stimulated vehicle control.

-

Plot the percent inhibition against the logarithm of the LEO 29102 concentration and calculate the IC50 value using non-linear regression analysis.

-

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery and early clinical development of 2-{6-[2-(3,5-dichloro-4-pyridyl)acetyl]-2,3-dimethoxyphenoxy}-N-propylacetamide (LEO 29102), a soft-drug inhibitor of phosphodiesterase 4 for topical treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

LEO 29102: Application Notes for Psoriasis Mouse Models

Introduction

LEO 29102 is a selective phosphodiesterase 4 (PDE4) inhibitor developed as a "soft-drug" for the topical treatment of inflammatory skin diseases.[1][2] As a PDE4 inhibitor, LEO 29102 functions by increasing intracellular levels of cyclic adenosine monophosphate (cAMP). This elevation in cAMP leads to the downregulation of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), Interleukin-17 (IL-17), and IL-23, which are key cytokines in the pathogenesis of psoriasis.[3][4][5][6][7] Preclinical studies have demonstrated the potent anti-inflammatory properties of LEO 29102, making it a compound of interest for investigation in animal models of psoriasis.[1]

These application notes provide a detailed protocol for the experimental use of LEO 29102 in the widely utilized imiquimod (IMQ)-induced mouse model of psoriasis.

Mechanism of Action: PDE4 Inhibition in Psoriasis

The signaling pathway below illustrates the mechanism of action of LEO 29102 in the context of psoriasis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and early clinical development of 2-{6-[2-(3,5-dichloro-4-pyridyl)acetyl]-2,3-dimethoxyphenoxy}-N-propylacetamide (LEO 29102), a soft-drug inhibitor of phosphodiesterase 4 for topical treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphodiesterase 4 Inhibition in the Treatment of Psoriasis, Psoriatic Arthritis and Other Chronic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphodiesterase-4 Inhibition in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Moracin M derivative targeting PDE4 for the treatment of psoriasis – ScienceOpen [scienceopen.com]

Application Notes and Protocols: cAMP Level Measurement as a Biomarker for LEO 29102 Target Engagement

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEO 29102 is a novel small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, LEO 29102 leads to an increase in intracellular cAMP levels, which in turn modulates downstream signaling pathways to exert an anti-inflammatory effect.[1][3] This mechanism of action makes LEO 29102 a promising therapeutic candidate for inflammatory skin diseases.

The measurement of intracellular cAMP levels serves as a direct and quantitative biomarker for assessing the target engagement of LEO 29102. An increase in cAMP in response to LEO 29102 treatment confirms that the drug is reaching its molecular target and eliciting the expected pharmacodynamic effect. These application notes provide a summary of the available data on LEO 29102 and its effect on cAMP levels, along with detailed protocols for the measurement of cAMP in skin biopsies.

Data Presentation

The following table summarizes the quantitative data from a study evaluating the effect of LEO 29102 on cAMP levels in human skin explants.

| Treatment Group | Skin Condition | LEO 29102 Concentration in Dermal Interstitial Fluid (nM) | Dermal cAMP Levels (pmol/mg protein) (Mean ± SEM) |

| Vehicle | Intact Skin | Not Applicable | ~2 |

| LEO 29102 | Intact Skin | Not Reported | ~15 |

| Vehicle | Barrier Impaired (Tape Stripped) | Not Applicable | ~2 |

| LEO 29102 | Barrier Impaired (Tape Stripped) | 2100[4][5][6] | ~35 |

Data is estimated from the graphical representation in the cited source.[7]

Signaling Pathway

The following diagram illustrates the mechanism of action of LEO 29102 and the downstream signaling pathway of cAMP.

Caption: LEO 29102 inhibits PDE4, leading to increased cAMP, PKA activation, and reduced inflammatory mediators.

Experimental Workflow

The following diagram outlines the general workflow for assessing LEO 29102 target engagement by measuring cAMP levels in skin explants.

Caption: Workflow for cAMP measurement in skin explants after LEO 29102 treatment.

Experimental Protocols

Treatment of Human Skin Explants

This protocol is a generalized procedure based on the available literature.

Materials:

-

Fresh human skin explants

-

LEO 29102 formulation (e.g., cream)

-

Vehicle control formulation

-

Phosphate-buffered saline (PBS)

-

Culture medium (e.g., DMEM)

-

6-well culture plates

-

Biopsy punch (e.g., 4 mm)

Procedure:

-

Obtain fresh human skin explants and place them in 6-well culture plates containing culture medium.

-

For barrier-impaired skin models, use tape stripping to remove the stratum corneum.

-

Topically apply a defined amount of the LEO 29102 formulation or the vehicle control to the surface of the skin explants.

-

Incubate the treated explants at 37°C in a humidified atmosphere with 5% CO2 for the desired time period (e.g., 21 hours).

-

Following incubation, wash the skin explants with PBS to remove any remaining formulation.

-

Collect skin biopsies using a biopsy punch.

-

Snap-freeze the biopsies in liquid nitrogen and store them at -80°C until further processing.

Measurement of cAMP Levels using Competitive ELISA

This protocol is a general guideline for a competitive ELISA to measure cAMP in skin tissue lysates. It is recommended to follow the specific instructions provided with the commercial ELISA kit being used.

Materials:

-

Frozen skin biopsies

-

Lysis buffer (e.g., 0.1 M HCl or a buffer provided in a commercial kit)[8]

-

Homogenizer (e.g., bead beater or rotor-stator homogenizer)

-

Microcentrifuge

-

cAMP competitive ELISA kit (containing cAMP standard, HRP-cAMP conjugate, anti-cAMP antibody, wash buffer, substrate, and stop solution)

-

Microplate reader

Procedure:

a. Sample Preparation:

-

Weigh the frozen skin biopsy.

-

Add an appropriate volume of cold lysis buffer to the tissue. A general recommendation is 5-10 µL of lysis buffer per mg of tissue.[9]

-

Homogenize the tissue on ice until it is completely lysed.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant, which contains the cell lysate. This lysate can be used directly in the ELISA or stored at -80°C.

b. ELISA Procedure:

-

Prepare the cAMP standards and samples according to the kit's instructions. This may involve dilution of the standards and cell lysates in the provided assay buffer.

-

Add the standards and samples to the appropriate wells of the anti-cAMP antibody-coated microplate.

-

Add the HRP-cAMP conjugate to all wells except the blank.

-

Add the anti-cAMP antibody to all wells except the blank.

-

Incubate the plate at room temperature for the time specified in the kit's protocol (typically 1-2 hours).

-